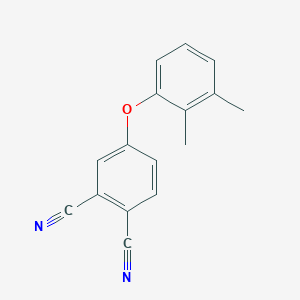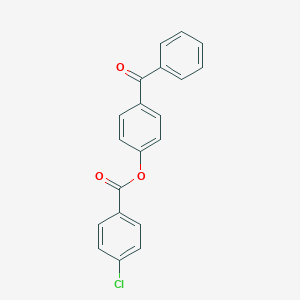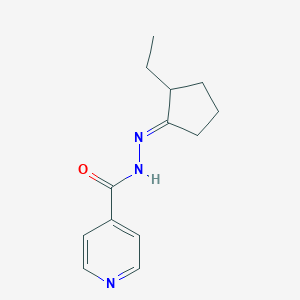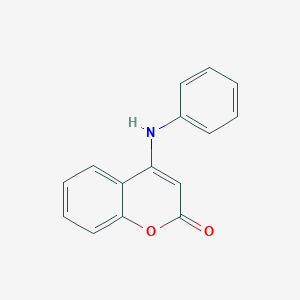![molecular formula C15H10N2O3S B378089 (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B378089.png)
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a benzothiophene core and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a nucleophilic vinyl substitution reaction. One common method involves the reaction between 4-nitroaniline and diethylethoxymethylene malonate (EMA) in the presence of alcoholic potassium hydroxide (KOH). The reaction is carried out at room temperature and results in the formation of the desired compound, which can be purified by acidification with aqueous hydrochloric acid (HCl) and subsequent washing with alcohol .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with slight modifications to optimize yield and efficiency. The reaction can be conducted in various alcohols such as ethanol, 2-propanol, 2-butanol, or 2-pentanol, with yields ranging from 45-53% . This method is advantageous due to its simplicity and the ability to perform the reaction at room temperature, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzothiophene core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can possess different functional groups depending on the reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of photoprotective agents and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-((4-nitroanilino)methylene)malonate: A related compound with similar synthetic routes and applications.
5-((2-chloro-4-nitroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Another compound with a nitroaniline moiety and different core structure.
Uniqueness
(2E)-2-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N2O3S |
|---|---|
Molecular Weight |
298.3g/mol |
IUPAC Name |
2-[(4-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-15-12-3-1-2-4-13(12)21-14(15)9-16-10-5-7-11(8-6-10)17(19)20/h1-9,18H |
InChI Key |
NURSQFREWRXRAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378011.png)
![3-[4-(Benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378013.png)
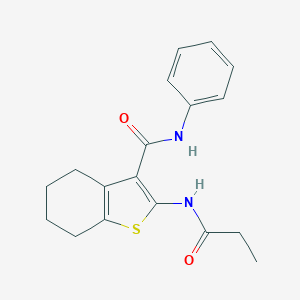
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-5-phenyl-2,4-pentadienenitrile](/img/structure/B378015.png)
